molecular formula C8H11NO2 B3126314 methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 33317-03-2

methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B3126314
Key on ui cas rn: 33317-03-2
M. Wt: 153.18 g/mol
InChI Key: RPHZVQXBFWIPKE-UHFFFAOYSA-N
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Patent
US06063782

Procedure details

15.0 g (0.0979 mole) of phosphorus oxychloride were dropwise added to a solution of 13.7 g (0.0898 mole) of methyl 4,5-dimethylpyrrole-2-carboxylate in 13 ml (0.17 mole) of dimethylformamide over a period of 1.3 hours with ice-cooling, and the resulting mixture was stirred at room temperature for 0.5 hour and then at 90-100° C. for 0.5 hour. The hot reaction mixture thus obtained was poured into ice-water and dissolved. The solution was adjusted to pH 5-6 with a 10% aqueous solution of sodium hydroxide. The solids precipitated were collected by filtration and then dissolved in 600 ml of ethyl acetate. The filtrate was extracted twice with 200 ml each of ethyl acetate. The combined extracts were washed with water and dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was washed with a mixture of hexane and ethyl acetate and collected by filtration to give 10.6 g (0.0583 mole) of methyl 3-formyl-4,5-dimethylpyrrole-2-carboxylate as a brown powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:8]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[NH:10][C:11]=1[CH3:12].CN(C)[CH:19]=[O:20].[OH-].[Na+]>>[CH:19]([C:8]1[C:7]([CH3:6])=[C:11]([CH3:12])[NH:10][C:9]=1[C:13]([O:15][CH3:16])=[O:14])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
13.7 g
Type
reactant
Smiles
CC=1C=C(NC1C)C(=O)OC
Name
Quantity
13 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
at 90-100° C. for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The hot reaction mixture thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The solids precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 600 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted twice with 200 ml each of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The residue was washed with a mixture of hexane and ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)C1=C(NC(=C1C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0583 mol
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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